

Tyrphostin AG 112: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Tyrphostin AG 112

Cat. No.: B11931776

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This technical guide provides a comprehensive overview of **Tyrphostin AG 112**, a member of the tyrphostin family of protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Tyrphostin AG 112 is a synthetic organic compound known for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR).^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₈ N ₄ O	^{[3][4]}
Molecular Weight	236.23 g/mol	^[4]
Synonyms	Tyrphostin A48, AG-112, AG112	^{[1][4]}
Appearance	Solid	^[3]
CAS Number	144978-82-5	^[3]

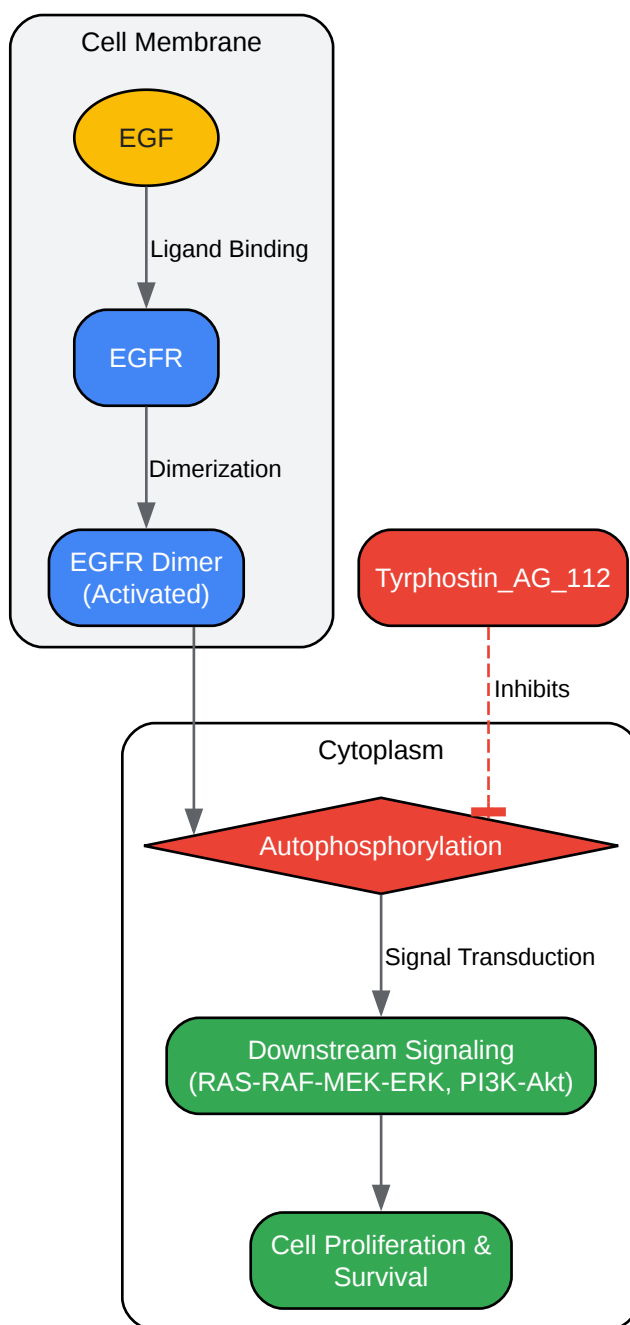
Mechanism of Action: Inhibition of EGFR Signaling

Tyrphostin AG 112 functions as an inhibitor of Epidermal Growth Factor Receptor (EGFR) phosphorylation.[1][2][3] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for normal cellular processes and are often dysregulated in various cancers.

Tyrphostin AG 112, like other members of the tyrphostin family, is believed to act as an ATP-competitive inhibitor at the kinase domain of EGFR. By competing with ATP for its binding site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of EGFR activity can lead to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

While specific inhibitory concentrations (IC_{50}) for **Tyrphostin AG 112** are not readily available in the public domain, data from closely related tyrphostin compounds provide context for its potential potency. For instance, Tyrphostin AG 1112 has a reported IC_{50} of 15 μ M for EGFR in cell-based assays.[5] Other tyrphostins, such as AG-1478 and AG-528, have demonstrated potent EGFR inhibition with IC_{50} values of 3 nM and 4.9 μ M, respectively.[6][7]

EGFR Signaling Pathway and Inhibition by Tyrphostin AG 112



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Caption: EGFR signaling pathway and the inhibitory action of **Tyrphostin AG 112**.

Experimental Protocols

While specific experimental protocols detailing the use of **Tyrphostin AG 112** are not extensively published, the following are standard methodologies for evaluating the efficacy of

EGFR inhibitors. These protocols can be adapted for the investigation of **Tyrphostin AG 112**.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of **Tyrphostin AG 112** on the enzymatic activity of purified EGFR.

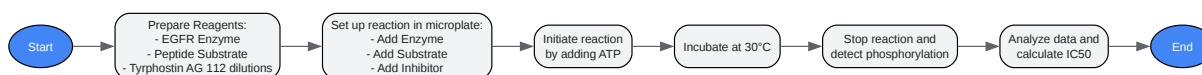
Materials:

- Recombinant human EGFR kinase domain
- Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- **Tyrphostin AG 112**
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Detection reagents (e.g., HTRF®, ADP-Glo™, or ELISA-based)

Procedure:

- Prepare a serial dilution of **Tyrphostin AG 112** in DMSO and then dilute in kinase assay buffer.
- In a microplate, add the EGFR enzyme, the peptide substrate, and the diluted **Tyrphostin AG 112**.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EGFR Kinase Assay Workflow



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Caption: A generalized workflow for an in vitro EGFR kinase inhibition assay.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of **Tyrphostin AG 112** to inhibit EGFR autophosphorylation in a cellular context.

Materials:

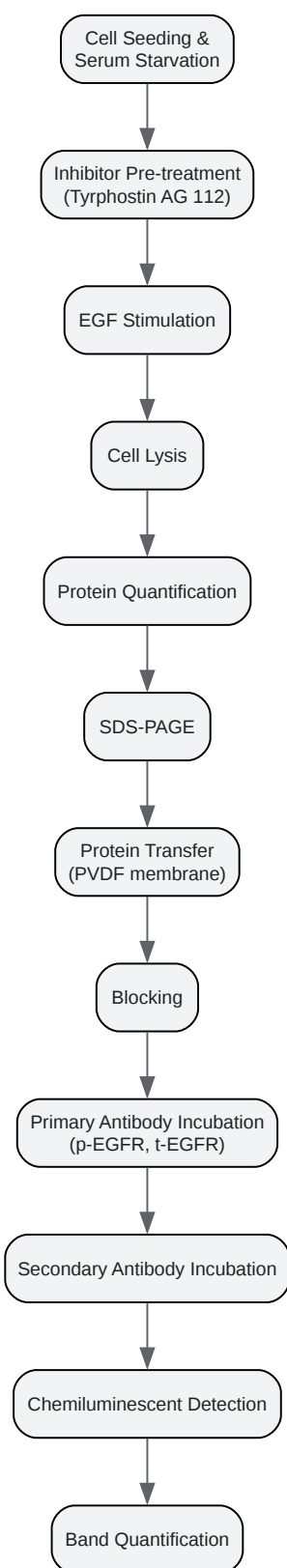
- Cancer cell line overexpressing EGFR (e.g., A431)
- Cell culture medium and supplements
- **Tyrphostin AG 112**
- EGF
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

- Pre-treat the cells with various concentrations of **Tyrphostin AG 112** for a defined period (e.g., 1-2 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-EGFR and total EGFR. A loading control like β -actin should also be probed.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the extent of inhibition.

Western Blot Experimental Workflow



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Caption: Workflow for assessing EGFR phosphorylation inhibition by Western blot.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of **Tyrphostin AG 112** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- **Tyrphostin AG 112**
- MTT or MTS reagent
- Solubilization solution (for MTT)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach.
- Treat the cells with a range of concentrations of **Tyrphostin AG 112**.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
- If using MTT, add the solubilization solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Tyrphostin AG 112 is a valuable research tool for studying the role of EGFR signaling in various cellular processes and diseases. Its inhibitory action on EGFR phosphorylation makes it a relevant compound for cancer research and drug development. The experimental protocols outlined in this guide provide a framework for the detailed investigation of its biological activity. Further studies are warranted to fully elucidate its specific inhibitory profile and therapeutic potential.

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